N-Fmoc-L-leucyl-L-leucine
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Overview
Description
N-Fmoc-L-leucyl-L-leucine is a compound used primarily in peptide synthesis. It is a derivative of leucine, an essential amino acid, and is often used in the field of organic chemistry and biochemistry. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-leucyl-L-leucine typically involves the protection of the amino group of leucine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the compound is synthesized on a resin support and then cleaved off after the synthesis is complete .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-L-leucyl-L-leucine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF, yielding the free amino group.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products Formed
Deprotection: Free amino group of leucine.
Coupling: Peptide chains with this compound as a building block.
Scientific Research Applications
N-Fmoc-L-leucyl-L-leucine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of N-Fmoc-L-leucyl-L-leucine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed to reveal the free amino group, allowing for further reactions or modifications .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-leucine: Similar in structure but lacks the additional leucine residue.
N-Fmoc-N-methyl-L-leucine: Contains a methyl group on the nitrogen atom, providing different steric and electronic properties.
Fmoc-L-photo-leucine: Contains a diazirine group, allowing for photo-crosslinking applications.
Uniqueness
N-Fmoc-L-leucyl-L-leucine is unique due to its dual leucine residues, making it particularly useful in the synthesis of peptides that require leucine-rich sequences. Its structure allows for specific interactions and properties that are not present in other similar compounds.
Properties
Molecular Formula |
C27H34N2O5 |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H34N2O5/c1-16(2)13-23(25(30)28-24(26(31)32)14-17(3)4)29-27(33)34-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22-24H,13-15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32) |
InChI Key |
OLBBXRXTYWLDPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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